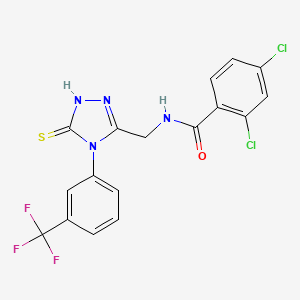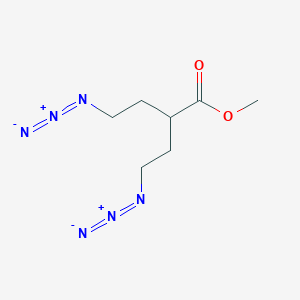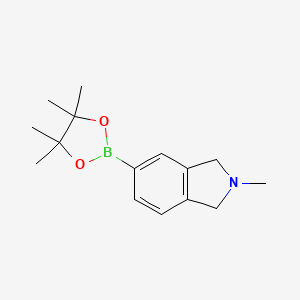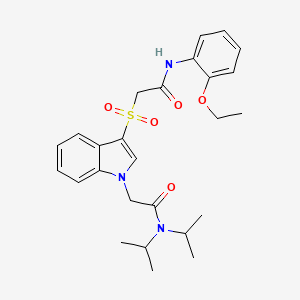![molecular formula C21H22N2O4 B2493659 methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-65-3](/img/structure/B2493659.png)
methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader family of compounds known for their complex molecular structures and potential in various applications. Its synthesis, structure, and properties are derived from the interactions of its functional groups and molecular architecture.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including the three-component reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea in ethanol in the presence of NaHSO4 as a catalyst. The product's structure can be determined by IR and 1H NMR spectroscopy and X-ray analysis, indicating a complex synthesis process that yields structurally intricate molecules (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of oxadiazole rings, which are pivotal for the compound's properties. X-ray crystallography has been extensively used to determine the molecular and crystal structure, revealing the spatial arrangement and confirming the presence of specific functional groups (Gumus, Kansız, Yuksektepe Ataol, Dege, & Fritsky, 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nitrosation and cyclization, leading to the formation of 1,2,4-oxadiazole derivatives. The reactivity is influenced by the molecular structure, which facilitates the transformation of functional groups under specific conditions (Kmetič & Stanovnik, 1995).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and its interactions with solvents and other compounds. The research on related compounds has shown that crystal stability and solubility can vary widely, affecting their applications and handling (Willer, Storey, Jarrett, & Parrish, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for undergoing further chemical transformations, are defined by the compound's functional groups and molecular structure. For instance, the presence of oxadiazole rings influences the electron-withdrawing effects, affecting the compound's reactivity and interaction with other molecules (Wang, Pålsson, Batsanov, & Bryce, 2006).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The compound has been utilized in the synthesis of complex heterocyclic structures, showcasing its versatility in organic synthesis. For instance, Gein et al. (2017) developed a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, catalyzed by NaHSO4, to synthesize N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides. This method highlights the compound's role in constructing intricate molecular architectures with potential applications in pharmaceuticals and materials science (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Photochemical Behaviors
In the realm of photochemistry, the compound is part of studies exploring the photochemical behavior of related heterocyclic derivatives. For example, Buscemi et al. (1988) investigated the photochemical transformations of some 1,2,4-oxadiazole derivatives, including ring photoisomerization processes. Such studies are critical for understanding the photostability and photoactivation of materials, which is essential for designing photoresponsive drugs and materials (Buscemi, Cicero, Vivona, & Caronna, 1988).
Molecular Structures and Analysis
The compound and its derivatives have been subjects of structural analysis to elucidate their complex molecular geometries. Gumus et al. (2019) provided crystal structure and Hirshfeld surface analysis of two derivatives, offering insights into the molecular interactions and stability of these compounds. Such analyses are pivotal for the development of new materials with tailored physical and chemical properties (Gumus, Kansız, Yuksektepe Ataol, Dege, & Fritsky, 2019).
Optoelectronic Properties
Wang et al. (2006) explored the synthesis and optoelectronic properties of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, demonstrating the compound's relevance in the development of molecular wires and optoelectronic devices. The study highlights the compound's potential in advancing materials for electronic and photonic technologies (Wang, Pålsson, Batsanov, & Bryce, 2006).
Eigenschaften
IUPAC Name |
methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-12-7-13(2)9-15(8-12)23-20(25)22-17-11-21(23,3)27-18-6-5-14(10-16(17)18)19(24)26-4/h5-10,17H,11H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBUJUNMUGSLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)
![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)



![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)

![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)